molecular formula C24H31N3O3 B3669373 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B3669373
M. Wt: 409.5 g/mol
InChI Key: PTCHBYFZBBZWNS-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a piperidine ring fused with a benzodioxole moiety and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the piperidine and piperazine rings . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.

    Piperidine: A basic structure that forms part of the compound.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

Uniqueness

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-28-22-5-3-2-4-21(22)27-14-12-26(13-15-27)20-8-10-25(11-9-20)17-19-6-7-23-24(16-19)30-18-29-23/h2-7,16,20H,8-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCHBYFZBBZWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
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1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
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1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
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1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

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